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molecular formula C11H14O3 B1587767 Ethyl (2-methylphenoxy)acetate CAS No. 93917-68-1

Ethyl (2-methylphenoxy)acetate

Cat. No. B1587767
M. Wt: 194.23 g/mol
InChI Key: NHFQSFIBSJPLIW-UHFFFAOYSA-N
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Patent
US06869975B2

Procedure details

An oven-dried 200 mL round-bottomed flask was charged with chlorosulfonic acid (18.5 mL, 167 mmol). Under N2 flow, compound 10.1 (29.3 g, 139 mmol) was added dropwise using a cannula tube at 0° C., and the reaction was stirred at room temperature for 1.5 h. The reaction mixture was poured into 300 mL of ice-water. Deposited crystals were collected, washed with 3×100 mL of ice-water, and dried in vacuo affording the title compound 10.2 (37.3 g). 1H NMR (300 MHz) (CDCl3) δ 7.86-7.84 (2H, m); 6.80 (1H, t, J=9.5 Hz); 4.76 (2H, s); 4.29 (2H, q, J=7.1 Hz); 2.37 (3H, s); 1.31 (3H, t, J=7.1 Hz).
Quantity
18.5 mL
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[CH2:6]([O:8][C:9](=[O:19])[CH2:10][O:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH3:18])[CH3:7]>>[CH2:6]([O:8][C:9](=[O:19])[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([S:2]([Cl:1])(=[O:5])=[O:3])=[CH:14][C:13]=1[CH3:18])[CH3:7]

Inputs

Step One
Name
Quantity
18.5 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
29.3 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=CC=C1)C)=O
Step Three
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
Deposited crystals were collected
WASH
Type
WASH
Details
washed with 3×100 mL of ice-water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(COC1=C(C=C(C=C1)S(=O)(=O)Cl)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 37.3 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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